
Lutidine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lutidine acetate is a chemical compound derived from lutidine, which is a dimethyl-substituted derivative of pyridine. This compound is known for its applications in various fields, including organic synthesis and catalysis. It is a colorless liquid with mildly basic properties and a pungent odor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lutidine acetate can be synthesized through the esterification of lutidine with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to achieve the desired product .
Industrial Production Methods
In industrial settings, this compound is produced by reacting lutidine with acetic anhydride in the presence of a catalyst. This method is preferred due to its efficiency and higher yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lutidine acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lutidine N-oxide.
Reduction: Reduction of this compound can yield lutidine.
Substitution: This compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Lutidine N-oxide.
Reduction: Lutidine.
Substitution: Various substituted lutidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Lutidine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: This compound is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of lutidine acetate involves its interaction with various molecular targets. In biochemical studies, it acts as a ligand that binds to specific enzymes or proteins, altering their activity. The acetate group can participate in hydrogen bonding and electrostatic interactions, influencing the overall stability and function of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Lutidine: A dimethyl-substituted pyridine with similar basic properties.
3,5-Lutidine: Another dimethyl-substituted pyridine with different substitution patterns.
Pyridine: The parent compound of lutidine, with a simpler structure.
Uniqueness
Lutidine acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and properties compared to other lutidine derivatives. Its ability to participate in esterification and substitution reactions makes it valuable in various synthetic applications .
Eigenschaften
CAS-Nummer |
832733-17-2 |
|---|---|
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
acetic acid;2,3-dimethylpyridine |
InChI |
InChI=1S/C7H9N.C2H4O2/c1-6-4-3-5-8-7(6)2;1-2(3)4/h3-5H,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
DTFOIYPZPIQJCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)
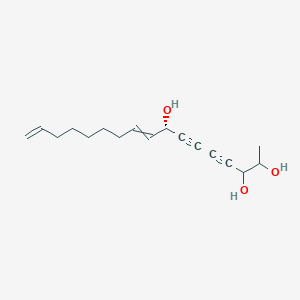
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)

![1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole](/img/structure/B14192223.png)
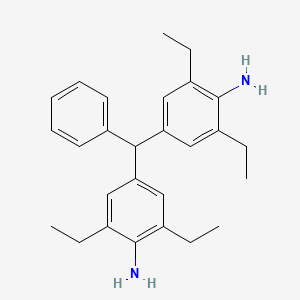
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)
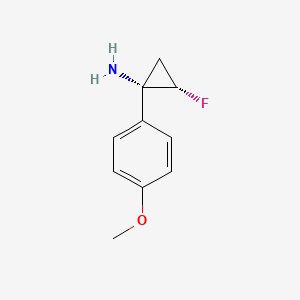
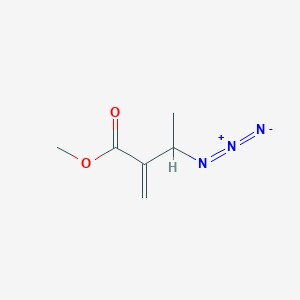
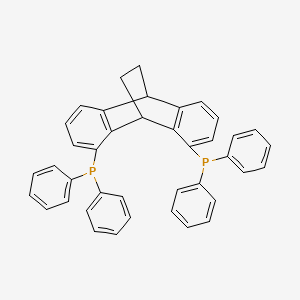
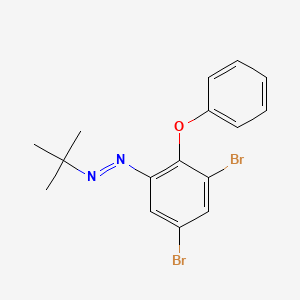
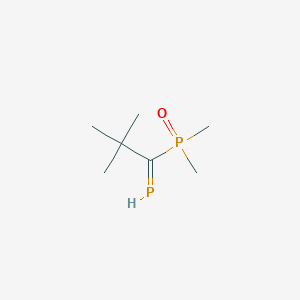

![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)
